6-Raloxifene-β-D-glucopyranoside-d4 6-Raloxifene-β-D-glucopyranoside-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201690
InChI:
SMILES:
Molecular Formula: C₃₄H₃₃D₄NO₉S
Molecular Weight: 639.75

6-Raloxifene-β-D-glucopyranoside-d4

CAS No.:

Cat. No.: VC0201690

Molecular Formula: C₃₄H₃₃D₄NO₉S

Molecular Weight: 639.75

* For research use only. Not for human or veterinary use.

6-Raloxifene-β-D-glucopyranoside-d4 -

Specification

Molecular Formula C₃₄H₃₃D₄NO₉S
Molecular Weight 639.75

Introduction

Chemical Structure and Properties

6-Raloxifene-β-D-glucopyranoside-d4 is a deuterated derivative of 6-Raloxifene-β-D-glucopyranoside, which is one of the major metabolites of raloxifene. The compound features four deuterium atoms incorporated at specific positions in the molecular structure, specifically in the ethoxy linker region that connects to the piperidine moiety. This strategic deuteration enhances the compound's utility in mass spectrometric applications while maintaining nearly identical chemical behavior to the non-deuterated analogue.

Basic Chemical Information

The chemical properties of 6-Raloxifene-β-D-glucopyranoside-d4 are summarized in Table 1:

ParameterValue
Molecular FormulaC₃₄H₃₃D₄NO₉S
Molecular Weight639.75 g/mol
Accurate Mass639.24
Physical AppearanceSolid
Purity (Typical)>98%

The compound contains a benzothiophene core structure connected to a glucopyranoside moiety at the 6-position, with the four deuterium atoms located in the 2-(1-piperidinyl)ethoxy side chain .

Structural Identifiers

The complete structural characterization of 6-Raloxifene-β-D-glucopyranoside-d4 includes the following identifiers:

IUPAC Name: [6-(β-D-Glucopyranosyloxy)-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy-1,1,2,2-d4]phenyl]-methanone

SMILES Notation: O=C(C1=C(SC2=CC(O[C@@H]3OC@@HCO)=CC=C21)C4=CC=C(C=C4)O)C5=CC=C(C=C5)OC([2H])(C([2H])(N6CCCCC6)[2H])[2H]

The compound is also known by several synonyms including Raloxifene-d4 6-Glucuronide and [6-(β-D-Glucopyranosyloxy)-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone-d4 .

Relationship to Raloxifene Metabolism

6-Raloxifene-β-D-glucopyranoside-d4 is directly related to the metabolism of raloxifene, a selective estrogen receptor modulator (SERM) widely used in clinical practice. Understanding this relationship provides insight into the compound's significance in pharmaceutical research.

Metabolism of Raloxifene

Raloxifene undergoes extensive first-pass metabolism in the intestines and liver, primarily through glucuronidation pathways. Less than 1% of the administered dose exists as unchanged raloxifene in systemic circulation. The primary metabolic pathways produce three main glucuronide conjugates :

  • Raloxifene-4'-glucuronide (raloxifene-4'-β-glucuronide)

  • Raloxifene-6-glucuronide (raloxifene-6-β-glucuronide)

  • Raloxifene-6,4'-diglucuronide

The metabolism occurs without involving the cytochrome P450 pathway, distinguishing raloxifene from many other pharmaceuticals . The terminal log-linear portions of the plasma concentration curves for raloxifene and its glucuronide metabolites are generally parallel, indicating interconversion between raloxifene and these glucuronide metabolites in vivo .

Pharmacological Significance

Analytical Applications

The primary application of 6-Raloxifene-β-D-glucopyranoside-d4 is in analytical chemistry, particularly as an internal standard for quantitative analysis of raloxifene and its metabolites.

Use as Internal Standard in LC-MS/MS

6-Raloxifene-β-D-glucopyranoside-d4 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods designed to quantify raloxifene and its glucuronide metabolites in biological samples. The deuterium labeling provides a mass shift that allows clear differentiation from the non-labeled analytes while ensuring nearly identical chromatographic behavior .

In LC-MS/MS methods, the compound is typically monitored using specific multiple reaction monitoring (MRM) transitions. For example, one analytical method monitors the following transitions :

CompoundMRM Transition [M+H]⁺
Raloxifenem/z 474/112.1
Raloxifene 4'-glucuronidem/z 650/473.9
Raloxifene 6-glucuronidem/z 650/473.9
Raloxifene-d4m/z 477.9/116.2
Raloxifene-d4 4'-glucuronidem/z 654/478.2
Raloxifene-d4 6-glucuronidem/z 654/478.2

This approach allows for precise quantification of raloxifene and its metabolites in complex biological matrices, with the deuterated standards accounting for variations in extraction efficiency, ionization suppression, and other analytical challenges .

Method Development

A specific analytical method developed for raloxifene and its glucuronide metabolites utilizes 6-Raloxifene-β-D-glucopyranoside-d4 and related deuterated compounds as internal standards . The method involves:

  • Extraction of raloxifene and metabolites from plasma using solid-phase extraction (SPE) with SCX sorbent

  • Chromatographic separation on a PFP HPLC column under reversed-phase, gradient conditions

  • Detection using a triple quadrupole mass spectrometer with positive polarity electrospray ionization

  • Quantification using the deuterated internal standards

This method achieves excellent sensitivity, with linear ranges of 0.02 to 2 ng/mL for raloxifene, 3 to 300 ng/mL for raloxifene-4'-glucuronide, and 0.6 to 60 ng/mL for raloxifene-6-glucuronide .

Research Applications in Pharmacokinetics

6-Raloxifene-β-D-glucopyranoside-d4 plays a crucial role in advancing our understanding of raloxifene pharmacokinetics and metabolism.

Investigation of Drug Transport Mechanisms

Recent research has employed deuterated standards like 6-Raloxifene-β-D-glucopyranoside-d4 to investigate the complex transport mechanisms involved in raloxifene disposition. These studies have revealed that raloxifene glucuronides interact with specific drug transporters, contributing to the compound's variable pharmacokinetics .

Experiments using HEK293 cells have demonstrated that raloxifene is primarily glucuronidated by hepatic UGTs 1A1 and 1A9 and extrahepatic UGTs 1A8 and 1A10, with no detectable glucuronidation activity from UGT2B enzymes . These findings help explain the compound's extensive first-pass metabolism and low bioavailability.

Studies of Microbial Deglucuronidation

Research has demonstrated that human fecal extracts can rapidly deglucuronidate raloxifene glucuronides, with different kinetics observed for different conjugates . These studies help explain the complex pharmacokinetic profile of raloxifene and the high interindividual variability observed in clinical settings.

Structural Considerations and Binding Properties

The structure of 6-Raloxifene-β-D-glucopyranoside-d4 retains the key functional groups that determine the pharmacological activity of raloxifene, with the glucuronide moiety and deuterium labeling providing specific advantages for research applications.

Structure-Activity Relationships

Research on the structure-activity relationships of raloxifene has revealed the importance of specific functional groups for binding to estrogen receptors. The binding of raloxifene to human estrogen receptor alpha (hER-α) is primarily mediated by the 6- and 4'-hydroxy groups of the 2-phenylbenzo[b]thiophene scaffold .

Studies have demonstrated that the 6-hydroxy group is more critical for binding to hER-α than the 4'-hydroxy group. Replacement of the 4'-hydroxy group reduces hER-α affinity by approximately 10-20 fold, whereas replacement of the 6-hydroxy group results in 200-300 fold reduced hER-α binding . This information is valuable for understanding how glucuronidation at these positions affects the compound's biological activity.

Comparative Analysis with Related Compounds

To better understand the specific properties and applications of 6-Raloxifene-β-D-glucopyranoside-d4, it is valuable to compare it with related compounds.

Comparison with Other Raloxifene Metabolites

Table 2 compares 6-Raloxifene-β-D-glucopyranoside-d4 with other related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Primary Application
RaloxifeneC28H27NO4S473.58Therapeutic agent
Raloxifene-d4C28H23D4NO4S477.61Internal standard
6-Raloxifene-β-D-glucopyranosideC34H37NO9S635.72Metabolite
6-Raloxifene-β-D-glucopyranoside-d4C34H33D4NO9S639.75Internal standard
4'-Raloxifene-β-D-glucopyranoside-d4C34H33D4NO9S639.75Internal standard
Raloxifene-6,4'-diglucuronideC40H45NO15S811.85Metabolite

This comparison highlights the structural relationships between these compounds and their specific roles in research and therapeutics .

Production and Availability

6-Raloxifene-β-D-glucopyranoside-d4 is produced as a specialized research chemical, primarily for use in analytical chemistry and pharmacokinetic studies.

Quality Considerations

For analytical applications, particularly those involving quantitative analysis of pharmaceutical compounds, the purity and isotopic enrichment of 6-Raloxifene-β-D-glucopyranoside-d4 are critical considerations. High-quality standards typically specify:

  • Chemical purity (>98%)

  • Isotopic purity (>98% D incorporation at specified positions)

  • Absence of significant non-deuterated impurities

  • Precise characterization by NMR, MS, and other analytical techniques

These quality attributes ensure reliable performance in analytical applications and accurate quantification of raloxifene and its metabolites in biological samples .

Future Research Directions

Research involving 6-Raloxifene-β-D-glucopyranoside-d4 continues to evolve, with several promising directions for future investigation.

Emerging Analytical Applications

Advances in analytical technologies continue to expand the applications of deuterated standards like 6-Raloxifene-β-D-glucopyranoside-d4. Emerging techniques such as high-resolution mass spectrometry, ion mobility spectrometry, and multiplexed LC-MS/MS methods offer opportunities for more comprehensive characterization of raloxifene metabolism and more sensitive quantification in complex biological matrices.

These advances may enable better understanding of minor metabolic pathways, identification of previously undetected metabolites, and more precise measurement of raloxifene and its metabolites in challenging samples such as tissue homogenates or cellular fractions .

Personalized Medicine Applications

The high interindividual variability in raloxifene pharmacokinetics suggests potential applications for 6-Raloxifene-β-D-glucopyranoside-d4 in personalized medicine research. By enabling precise measurement of raloxifene metabolites in patient samples, this compound could help identify specific genetic, physiological, or environmental factors that influence raloxifene disposition.

This research could ultimately lead to improved dosing strategies, identification of patients at risk for suboptimal response, and development of novel formulations to overcome pharmacokinetic limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator